

Spectroscopic Profile of 4-Oxononanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Oxononanoic acid

Cat. No.: B1294678

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Oxononanoic acid** (CAS No. 6064-52-4), a nine-carbon oxo-carboxylic acid.^[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Mass Spectrometry (MS)

Mass spectrometry of **4-Oxononanoic acid** confirms its molecular weight and reveals characteristic fragmentation patterns useful for structural elucidation. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 172, corresponding to its molecular weight.^[1] High-resolution mass spectrometry can provide the exact mass.

Table 1: Predicted Mass Spectrometry Data for **4-Oxononanoic Acid** Adducts

Ion Type	Predicted m/z
$[M+H]^+$	173.11722
$[M+Na]^+$	195.09916
$[M-H]^-$	171.10266
$[M+NH_4]^+$	190.14376
$[M+K]^+$	211.07310
$[M+H-H_2O]^+$	155.10720

Data sourced from PubChemLite.[\[2\]](#)

Common fragmentation pathways for **4-Oxononanoic acid** include the loss of a water molecule (H_2O), and the loss of carbon dioxide (CO_2) from the carboxylic acid group.[\[1\]](#) Alpha-cleavage adjacent to the carbonyl group of the ketone is also a typical fragmentation route for ketones. In short-chain carboxylic acids, prominent peaks resulting from the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45) are common.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **4-Oxononanoic acid**. While specific experimental spectra are not widely available, the expected chemical shifts can be predicted based on the functional groups present in the molecule.

Table 2: Predicted 1H NMR Chemical Shifts for **4-Oxononanoic Acid**

Protons	Chemical Shift (ppm)	Multiplicity
-COOH	10.0 - 12.0	Singlet
-CH ₂ -C(=O)-	2.5 - 2.8	Triplet
-C(=O)-CH ₂ -	2.3 - 2.6	Triplet
-CH ₂ - (adjacent to C=O)	2.1 - 2.4	Triplet
-CH ₂ - (aliphatic)	1.1 - 1.7	Multiplet
-CH ₃	0.8 - 1.0	Triplet

Table 3: Predicted ¹³C NMR Chemical Shifts for **4-Oxononanoic Acid**

Carbon	Chemical Shift (ppm)
-COOH	175 - 185
-C=O (ketone)	205 - 220
-CH ₂ - (adjacent to COOH)	30 - 40
-CH ₂ - (adjacent to C=O)	35 - 45
-CH ₂ - (aliphatic)	20 - 35
-CH ₃	13 - 15

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Oxononanoic acid** is characterized by the presence of strong absorption bands corresponding to the carbonyl groups of the carboxylic acid and the ketone, as well as the hydroxyl group of the carboxylic acid.

Table 4: Characteristic IR Absorption Bands for **4-Oxononanoic Acid**

Functional Group	Absorption Range (cm ⁻¹)	Description
O-H (Carboxylic Acid)	2500 - 3300	Broad
C-H (Aliphatic)	2850 - 3000	Sharp
C=O (Carboxylic Acid)	1710 - 1760	Strong, Sharp
C=O (Ketone)	~1715	Strong, Sharp
C-O	1210 - 1320	Strong

The carboxylic acid carbonyl stretch typically appears at the lower end of its range when the molecules form hydrogen-bonded dimers.[\[1\]](#)

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented.

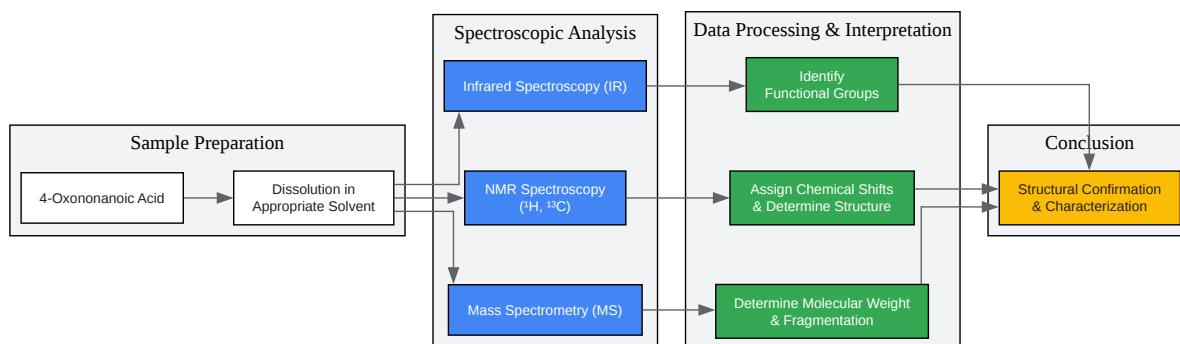
Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument. For fragmentation analysis (MS/MS), a precursor ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The **4-Oxononanoic acid** sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), and placed in an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a solvent with minimal IR absorbance in the regions of interest (e.g., chloroform) can be analyzed in a suitable liquid cell. The spectrum is recorded as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Oxononanoic acid**.



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References

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